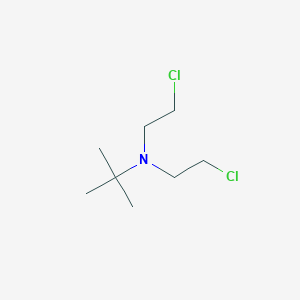
N,N-bis(2-chloroethyl)-2-methylpropan-2-amine
Descripción general
Descripción
Triethylamine, 2’,2’‘-dichloro-1,1-dimethyl- is a chemical compound with the molecular formula C8H18Cl2N. It is a derivative of triethylamine, where two chlorine atoms are substituted at the 2’ and 2’’ positions, and two methyl groups are substituted at the 1,1 positions. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine, 2’,2’'-dichloro-1,1-dimethyl- typically involves the chlorination of triethylamine under controlled conditions. The reaction can be carried out using chlorine gas in the presence of a suitable solvent, such as dichloromethane, at low temperatures to prevent over-chlorination. The reaction is monitored to ensure the selective substitution at the desired positions.
Industrial Production Methods
In an industrial setting, the production of Triethylamine, 2’,2’'-dichloro-1,1-dimethyl- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Triethylamine, 2’,2’'-dichloro-1,1-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like acetonitrile.
Oxidation Reactions: Hydrogen peroxide in the presence of a catalyst, such as acetic acid.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution Reactions: Formation of substituted amines or thiols.
Oxidation Reactions: Formation of corresponding oxides or hydroxylamines.
Reduction Reactions: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
Triethylamine, 2’,2’'-dichloro-1,1-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various intermediates and final products.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers, owing to its reactivity and versatility.
Mecanismo De Acción
The mechanism of action of Triethylamine, 2’,2’'-dichloro-1,1-dimethyl- involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, facilitating substitution reactions. The compound can also participate in redox reactions, where it either donates or accepts electrons, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
Triethylamine: A simpler analog without the chlorine and methyl substitutions.
Diethylamine: Lacks the third ethyl group and the chlorine substitutions.
Dimethylamine: Contains only two methyl groups and no chlorine substitutions.
Uniqueness
Triethylamine, 2’,2’'-dichloro-1,1-dimethyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of chlorine atoms enhances its electrophilicity, making it more reactive in substitution reactions. The methyl groups provide steric hindrance, influencing the compound’s overall reactivity and stability.
Propiedades
Número CAS |
10125-86-7 |
|---|---|
Fórmula molecular |
C8H17Cl2N |
Peso molecular |
198.13 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H17Cl2N/c1-8(2,3)11(6-4-9)7-5-10/h4-7H2,1-3H3 |
Clave InChI |
BSXSSXPCEVBUSF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CCCl)CCCl |
SMILES canónico |
CC(C)(C)N(CCCl)CCCl |
Key on ui other cas no. |
10125-86-7 |
Sinónimos |
N,N-Bis(2-chloroethyl)-1,1-dimethylethan-1-amine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













